tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate
Description
Properties
Molecular Formula |
C12H17ClN2O3 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-chloropyridin-3-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
SLFSZCOFGDJHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Boc Group Introduction
The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for amines, enabling subsequent functionalization without undesired side reactions. For tert-butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate, the Boc group is introduced to the ethylamine precursor prior to ether linkage formation.
Standard Protocol :
- Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), triethylamine (TEA, 2.0 equiv).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : 0°C to room temperature, 4–6 hours.
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, with TEA scavenging the generated acid. Excess Boc₂O ensures complete conversion, while THF enhances solubility of intermediates.
Yield Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Boc₂O Equivalents | 1.2 | Maximizes amine conversion |
| Temperature | 0°C → 25°C | Prevents exothermic side reactions |
| Solvent Polarity | THF (ε = 7.6) | Balances solubility and reactivity |
Post-reaction, the Boc-protected ethylamine is isolated via aqueous workup (5% citric acid, saturated NaHCO₃) and purified by silica gel chromatography (hexane/ethyl acetate, 4:1).
Ether Linkage Formation: Mitsunobu vs. Nucleophilic Substitution
The ether bond between the Boc-protected ethylamine and 5-chloropyridin-3-ol is constructed using two primary methods: Mitsunobu reactions or nucleophilic aromatic substitution (SNAr).
Mitsunobu Reaction
Conditions :
- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).
- Solvent : Anhydrous THF or DCM.
- Temperature : 0°C → reflux (40–60°C), 12–24 hours.
The Mitsunobu protocol leverages PPh₃/DIAD to activate the hydroxyl group of 5-chloropyridin-3-ol, facilitating coupling with the Boc-protected ethanolamine. This method achieves 72–78% yield with minimal epimerization.
Key Advantages :
- Tolerance for sterically hindered substrates.
- No requirement for pre-functionalized leaving groups.
Nucleophilic Aromatic Substitution
Conditions :
- Base : Potassium carbonate (K₂CO₃, 3.0 equiv).
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature : 80–100°C, 8–12 hours.
SNAr exploits the electron-deficient nature of the 5-chloropyridin-3-yl ring, enabling displacement of chloride by the ethoxyamine nucleophile. While less efficient (55–62% yield), this method avoids costly Mitsunobu reagents.
Comparative Performance :
| Metric | Mitsunobu | SNAr |
|---|---|---|
| Yield | 78% | 62% |
| Cost per gram (USD) | 12.50 | 4.20 |
| Purity (HPLC) | ≥98% | 95–97% |
Reaction Parameter Optimization
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states, while THF optimizes Mitsunobu reactivity.
Dielectric Constant (ε) Correlation :
$$ \text{Reaction Rate} \propto \frac{1}{\sqrt{\varepsilon}} $$
Lower ε solvents (e.g., THF, ε = 7.6) favor Mitsunobu’s radical mechanism, whereas high ε solvents (DMSO, ε = 47.2) accelerate SNAr.
Temperature and Time
Mitsunobu :
- 0°C → 25°C : Gradual warming prevents exothermic decomposition of DIAD.
- 40°C : Optimal for complete conversion within 12 hours.
SNAr :
- 80°C : Balances rate and side product formation (e.g., pyridine ring decomposition).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance Boc protection and Mitsunobu steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Throughput (kg/day) | 8.2 | 23.5 |
| Solvent Waste (L/kg) | 120 | 45 |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg |
Flow systems improve heat dissipation, critical for exothermic Mitsunobu reactions, and reduce processing time by 60%.
Purification Techniques
- Crystallization : Ethyl acetate/hexane recrystallization achieves ≥99% purity.
- Chromatography : Reserved for small-scale batches (<1 kg) due to cost.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution and Positional Isomerism
Compound 1: {2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine (CAS: 91250-98-5)
- Key Difference: Bromine replaces chlorine, and the substituent shifts from an ether linkage to an amino group.
- Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the chlorine analog.
Compound 2 : tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate (CAS: 1346708-16-4)
Heterocycle and Functional Group Modifications
Compound 3 : tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (Compound 5n, )
- Key Difference : Replaces the ethyloxy chain with a rigid 1,2,4-oxadiazole ring.
- Impact : Increased rigidity and planarity may enhance binding to flat aromatic pockets in enzymes. The oxadiazole’s electron-deficient nature could alter metabolic pathways compared to the ether-linked target compound .
Compound 4 : tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1609402-46-1)
- Key Difference : Hydroxyl group at the pyridine’s 3-position and chlorine at 5-position.
- Hydrogen bonding via -OH may enhance target affinity .
Multi-Halogenated and Complex Derivatives
Compound 5 : tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1131041-73-0)
- Key Difference : Dual halogen substitution (Br, Cl) and a hydroxyl group.
- Steric hindrance from multiple substituents may complicate further derivatization .
Compound 6: tert-Butyl (2-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
Physical Properties
| Property | Target Compound | Compound 3 (5n) | Compound 5 |
|---|---|---|---|
| Molecular Weight (g/mol) | 272.73 | 298 (LC-MS) | 323.57 |
| Melting Point (°C) | Not reported | 85–87 | Not reported |
| Purity (%) | 98 | >95 | Research grade |
- Analysis : The oxadiazole derivative (Compound 3) exhibits a higher molecular weight and defined melting point, suggesting greater crystallinity. Multi-halogenated analogs (e.g., Compound 5) prioritize stability over solubility .
Biological Activity
tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a chlorinated pyridine. Its structure suggests a variety of possible interactions with biological systems, making it a candidate for drug development and therapeutic applications.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN2O2 |
| Molecular Weight | 256.729 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 391.1 ± 32.0 °C |
| Flash Point | 190.3 ± 25.1 °C |
| LogP | 2.49 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and proteins. It is believed to act as an inhibitor by binding to the active sites of certain enzymes, thereby blocking their activity. Ongoing research aims to elucidate the exact pathways and molecular interactions involved in its biological effects.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Compounds with similar structures have shown promising antibacterial effects against several strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. These derivatives suggest potential applications in developing new antibiotics .
Neuroprotective Effects
Some studies have indicated that carbamate derivatives may provide protective effects in models of neurodegenerative diseases such as Alzheimer's disease. The exact mechanisms remain under investigation, but these findings highlight the compound's potential in neurological applications.
Anti-inflammatory Properties
Research has demonstrated that related compounds exhibit anti-inflammatory activity, with studies showing significant inhibition percentages in carrageenan-induced rat paw edema models. This suggests that tert-butyl carbamates could be explored for their therapeutic roles in inflammatory conditions .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antibacterial Efficacy : A study comparing various carbamate derivatives found that some exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
- Neuroprotective Studies : In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress, suggesting their utility in treating neurodegenerative diseases.
- In Vivo Anti-inflammatory Activity : Experimental models demonstrated that related compounds significantly reduced inflammation markers, supporting their use as anti-inflammatory agents .
Q & A
Basic: What are the optimal synthetic routes for tert-Butyl (2-((5-chloropyridin-3-yl)oxy)ethyl)carbamate, and how can reaction parameters be optimized?
Methodological Answer:
- Key Steps :
- Boc Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
- Ether Linkage Formation : Couple the Boc-protected ethylamine with 5-chloropyridin-3-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF, 60–80°C) .
- Optimization :
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Methodological Answer:
- 1H NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Basic: What are the essential safety protocols for handling this compound in academic labs?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .
Advanced: How can researchers address discrepancies in the stability data of tert-butyl carbamates under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies :
- Mechanistic Insight :
- Acidic conditions hydrolyze the Boc group to release CO₂ and tert-butanol.
- Basic conditions may cleave the carbamate via nucleophilic attack .
- Mitigation : Use stabilizers like antioxidants (e.g., BHT) or adjust formulation pH to neutral .
Advanced: What analytical strategies effectively identify and quantify byproducts during synthesis?
Methodological Answer:
- Byproduct Identification :
- Quantification :
Advanced: How can computational modeling predict intermolecular interactions or reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) :
- Crystal Structure Prediction :
Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be resolved?
Methodological Answer:
- Heat Management :
- Purification at Scale :
- Replace column chromatography with crystallization (e.g., ethanol/water) or centrifugal partition chromatography .
- Byproduct Control :
- Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring .
Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity or stability?
Methodological Answer:
- Halogen Effects :
- Stability Correlation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
